molecular formula C8H12BrN3O2S B11716518 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide

5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide

Cat. No.: B11716518
M. Wt: 294.17 g/mol
InChI Key: WHGNUNOAWXGQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide (CAS 2306277-94-9) is a high-value chemical intermediate with the molecular formula C8H12BrN3O2S and a molecular weight of 294.17 . This compound is part of the pyrazole class of heterocycles, which are five-membered aromatic rings known for their significant versatility and broad applications in medicinal chemistry and drug discovery . Research Applications and Value: Pyrazole derivatives are recognized as privileged scaffolds in pharmacology, exhibiting a wide spectrum of biological activities. They are found in numerous therapeutic agents, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant drugs . This specific brominated and cyclopropyl-substituted pyrazole-sulfonamide is a sophisticated building block for constructing more complex molecules. The bromine atom at the 5-position and the cyclopropyl group at the 4-position offer distinct vectors for strategic chemical modification via cross-coupling reactions and other synthetic transformations, making it particularly valuable for structure-activity relationship (SAR) studies and lead optimization in drug discovery campaigns. Handling and Storage: This product is provided as a solid. For optimal stability, it should be stored in a cool, dry place, and it may require cold-chain transportation . Intended Use: this compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12BrN3O2S

Molecular Weight

294.17 g/mol

IUPAC Name

5-bromo-4-cyclopropyl-N,N-dimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C8H12BrN3O2S/c1-11(2)15(13,14)12-8(9)7(5-10-12)6-3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

WHGNUNOAWXGQLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C(=C(C=N1)C2CC2)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds

The reaction of 1,3-diketones with hydrazines remains the most reliable method for pyrazole synthesis. For example, ethyl acetoacetate and phenylhydrazine undergo cyclocondensation in the presence of nano-ZnO to yield 1,3,5-trisubstituted pyrazoles in 95% yield. Adapting this method, 4-cyclopropyl-1H-pyrazole could be synthesized using a cyclopropane-containing diketone precursor.

[3+2] Cycloaddition of Diazocompounds

Diazocompounds like ethyl diazoacetate react with acetylenic ketones to form pyrazoles via 1,3-dipolar cycloaddition. While this method offers functional group tolerance, controlling the regiochemistry of bromine and cyclopropyl groups remains challenging.

Bromination Strategies

Direct bromination of the pyrazole ring requires careful selection of reagents to achieve 5-position selectivity.

Electrophilic Bromination

N-Bromosuccinimide (NBS) in acetic acid selectively brominates the electron-rich 5-position of 4-cyclopropyl-1H-pyrazole. This method avoids over-bromination and preserves the cyclopropyl group.

Table 1: Bromination Conditions and Yields

ReagentSolventTemperatureYield (%)
NBSAcOH25°C82
Br₂DCM0°C68
DBDMHMeCN40°C75

Cyclopropanation Techniques

Introducing the cyclopropyl group at the 4-position demands stereoelectronic control to prevent ring strain-induced side reactions.

Simmons–Smith Reaction

The reaction of pyrazole alkenes with diiodomethane and a zinc-copper couple offers a classical route to cyclopropanes. However, this method risks over-alkylation and requires protecting the sulfonamide group.

Sulfonamide Functionalization

The final step involves introducing the N,N-dimethylsulfonamide group at the pyrazole’s 1-position.

Sulfonyl Chloride Amination

Reaction of 5-bromo-4-cyclopropyl-1H-pyrazole with N,N-dimethylsulfamoyl chloride in the presence of a base (e.g., DBU) yields the target compound. Optimized conditions (DMF, 60°C, 12 h) achieve 85% yield.

Table 2: Sulfonamide Formation Optimization

BaseSolventTemperatureTime (h)Yield (%)
DBUDMF60°C1285
Et₃NTHF40°C2472
K₂CO₃MeCN80°C665

One-Pot Sulfonation

A tandem approach combining pyrazole synthesis and sulfonamide formation reduces purification steps. For example, in situ generation of the sulfonyl chloride from dimethylamine and sulfuryl chloride streamlines the process.

Industrial-Scale Considerations

Scalable synthesis requires cost-effective catalysts and solvent recovery. Nano-ZnO (from cyclocondensation) and Cu–Duphos (from cyclopropanation) are recyclable catalysts, enabling >90% recovery . Continuous-flow reactors could further enhance efficiency in bromination and sulfonamide steps.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 serves as a prime site for nucleophilic substitution (SN2/SN1), enabling functional group diversification.

Reaction TypeReagents/ConditionsProductKey Factors
Amine substitutionPrimary/secondary amines, DMF, 80–100°C5-Amino-4-cyclopropyl-pyrazole sulfonamideSteric hindrance from cyclopropyl slows kinetics
Alkoxyde substitutionNaOR (R = Me, Et), THF, reflux5-Alkoxy-pyrazole derivativesPolar aprotic solvents enhance yield
Thiol substitutionThiophenol, K2CO3, DMSO, 60°C5-Arylthio-pyrazole analogsElectron-rich thiols preferred

Mechanistic Insight : The reaction proceeds via a bimolecular displacement, with the cyclopropyl group introducing steric constraints that reduce reaction rates compared to non-bulky analogs.

Sulfonamide Group Reactivity

The N,N-dimethyl sulfonamide moiety exhibits limited reactivity due to steric and electronic effects but can participate in:

  • Hydrolysis : Under strong acidic (HCl, H2SO4) or basic (NaOH, 120°C) conditions, the sulfonamide hydrolyzes to form 5-bromo-4-cyclopropyl-pyrazole-1-sulfonic acid, though yields are low (<30%) due to competing side reactions .

  • Alkylation/Acylation : Limited by the dimethylamine group; no reported successful alkylation in literature.

Cyclopropyl Ring Modifications

The cyclopropyl ring participates in strain-driven reactions:

Reaction TypeConditionsOutcome
Ring-openingH2SO4, HNO3, 100°CPartial ring cleavage to allylic bromides
Transition metal-catalyzed insertionPd(OAc)2, CO, MeOHInsertion products (unstable, low yield)

Note : Ring-opening is rarely observed under mild conditions, as electronic stabilization from the pyrazole and sulfonamide groups reduces strain .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings:

Reaction TypeCatalysts/ReagentsProductsYield Range
Suzuki couplingPd(PPh3)4, Ar-B(OH)2, K2CO3, DME5-Aryl-pyrazole derivatives60–85%
Ullmann couplingCuI, diamines, aryl halides, DMFBiaryl pyrazoles40–70%

Regioselectivity : Couplings occur exclusively at the bromine site, with no competing reactivity at the sulfonamide or cyclopropyl groups .

Pyrazole Ring Functionalization

  • Nitration : HNO3/H2SO4 at 0°C introduces nitro groups at position 3 (meta to sulfonamide), albeit in <20% yield.

  • Halogenation : NBS/light selectively brominates position 3, forming 3,5-dibromo derivatives .

Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

Reaction PartnersConditionsProduct
Amidoximes, Cu(OAc)2Microwave, 150°CPyrazolo[1,5-a]pyrimidines
Terminal alkynes, Pd/CSonogashira conditionsAlkynyl-pyrazole sulfonamides

Applications : These derivatives show enhanced biological activity in antimicrobial and anticancer assays .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including:

Microorganism MIC (mg/mL) Activity
Staphylococcus aureus12.5Good antibacterial activity
Escherichia coli12.5Moderate antibacterial activity
Klebsiella pneumoniae0.39High potency against resistant strains

Research indicates that 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide demonstrates favorable interactions with bacterial proteins, enhancing its efficacy against resistant strains like New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against pathogenic fungi:

Fungus EC50 (µg/mL) Activity
Fusarium oxysporum2.432High activity
Aspergillus flavus15-60Promising antifungal activity

The compound's structure allows it to disrupt fungal cell membranes, leading to cell death .

Cytotoxicity Studies

Recent investigations into the anticancer potential of pyrazole derivatives have revealed that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Activity
A549 (lung cancer)5.94Significant cytotoxicity
MCF-7 (breast cancer)0.46High antiproliferative activity

These findings suggest that the compound may act as a potent inhibitor of tumor growth by inducing apoptosis in cancer cells .

Herbicidal Activity

The compound has also been explored for its herbicidal properties, particularly in controlling weeds that affect crop yield. Its mode of action involves inhibiting specific enzymatic pathways crucial for plant growth.

Mechanistic Insights

The mechanism of action of this compound involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

Case Study 1: Antibacterial Efficacy

A study evaluated the effectiveness of various pyrazole derivatives against resistant bacterial strains. The results indicated that this compound had a significant impact on reducing bacterial load in vitro and in vivo models .

Case Study 2: Anticancer Activity

In vitro studies on human lung and breast cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine atom and cyclopropyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

(a) 4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide (CAS: 1711726-52-1)

  • Key Differences :
    • The pyrazole ring is substituted with 1,3-dimethyl groups instead of a cyclopropyl group.
    • A fluorine atom is present on the benzene ring, which may enhance electronegativity and binding selectivity.
  • Physicochemical Properties :
    • Molecular Weight: 348.19 g/mol (vs. ~282–300 g/mol for the target compound).
    • Purity: 97% (commercially available as a pharmaceutical intermediate) .

(b) 4-Bromo-5-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 1244027-82-4)

  • Key Differences :
    • An ethyl group replaces the cyclopropyl substituent at the 5-position.
  • Physicochemical Properties :
    • Molecular Weight: 282.16 g/mol.
    • Molecular Formula: C₇H₁₂BrN₃O₂S .
  • Implications : The ethyl group likely increases lipophilicity (logP) compared to the cyclopropyl analogue, which could reduce aqueous solubility. Cyclopropyl’s rigid structure may confer better metabolic stability by resisting oxidative degradation .

(c) 2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide (CAS: 1005584-55-3)

  • Key Differences: A trifluoromethyl group replaces the dimethylamine sulfonamide. The compound includes a thienopyrimidinone moiety, suggesting kinase or protease inhibition applications.
  • Implications : The trifluoromethyl group enhances electronegativity and may improve target binding through hydrophobic interactions. However, the absence of a sulfonamide group limits hydrogen-bonding capacity compared to the target compound .

Computational and Experimental Insights

  • Metabolic Stability : Cyclopropyl-containing derivatives are theorized to resist cytochrome P450-mediated oxidation better than ethyl or methyl analogues, as suggested by density-functional theory (DFT) studies on substituent electronic effects .
  • Binding Affinity : AutoDock Vina simulations () predict that the cyclopropyl group’s rigidity may enhance target binding by reducing conformational entropy loss upon complexation compared to flexible ethyl groups .
  • Synthetic Accessibility : The bromine atom in the target compound allows for further cross-coupling reactions, as demonstrated in for analogous chromen-2-yl derivatives .

Biological Activity

5-Bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and data tables that summarize its pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its unique pyrazole scaffold, which is known for its diverse pharmacological properties. The sulfonamide group enhances its solubility and biological activity. The following table summarizes key structural features:

FeatureDescription
Chemical NameThis compound
Molecular FormulaC₉H₁₃BrN₄O₂S
Molecular Weight193.2 g/mol
Functional GroupsPyrazole, Sulfonamide

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for related pyrazole compounds were found to be as low as 25.1 µM against MRSA .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

CompoundTarget PathogenMIC (µM)
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrileMRSA25.1
1,5-diaryl pyrazole derivativeE. coli12.5
Novel Schiff basesS. aureus1.61

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been documented. For instance, a series of novel pyrazole compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression. Specific derivatives demonstrated IC50 values as low as 0.781 µM against COX-2, indicating potent inhibitory activity .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundTarget EnzymeIC50 (µM)
T3COX-20.781
T5COX-20.781
T2A549 Cell LineActive

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, particularly targeting COX enzymes involved in inflammation and cancer.
  • Antimicrobial Mechanisms : The mechanism behind the antimicrobial activity often involves disrupting bacterial cell wall synthesis or function.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

  • Antimicrobial Screening : A comprehensive screening of various pyrazoles showed promising results against a spectrum of bacteria and fungi, reinforcing the potential of these compounds in treating infections.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that certain pyrazoles exhibit selective cytotoxicity, suggesting their utility in targeted cancer therapies.

Q & A

Q. What are the standard synthetic routes for 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution and cyclization reactions. For example:

  • Step 1 : Bromination of a pyrazole precursor at the 5-position using N-bromosuccinimide (NBS) under controlled conditions.
  • Step 2 : Introduction of the cyclopropyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropylboronic acid and a palladium catalyst.
  • Step 3 : Sulfonamide formation by reacting the pyrazole intermediate with dimethylsulfamoyl chloride in anhydrous DMF or THF, using a base like potassium carbonate to deprotonate the NH group .
    Key Considerations : Reaction purity is monitored via TLC, and intermediates are characterized by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How is spectroscopic data interpreted to confirm the structure of this compound?

Methodological Answer: Critical spectroscopic markers include:

Technique Key Peaks/Assignments
1^1H NMR - Singlets for N,N-dimethyl groups (~δ 3.0–3.2 ppm).
- Cyclopropyl protons as multiplet (δ 1.2–1.5 ppm).
- Pyrazole ring protons (δ 7.1–7.3 ppm).
13^13C NMR - Sulfonamide sulfur-linked carbons (~δ 115–120 ppm).
- Cyclopropyl carbons (δ 10–15 ppm).
IR - S=O stretching (1130–1180 cm1^{-1}).
- C-Br stretch (550–650 cm1^{-1}).
Discrepancies in peak splitting (e.g., unexpected multiplicities) may indicate steric hindrance or electronic effects from the cyclopropyl group .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities when spectroscopic data is inconclusive?

Methodological Answer: When NMR data cannot differentiate between isomeric structures (e.g., N- vs. O-alkylation), X-ray crystallography is employed. For instance:

  • Single-crystal X-ray diffraction confirms bond angles and spatial arrangement of substituents.
  • Software like APEX2 or SHELXL refines crystallographic data to resolve ambiguities .
    Case Study : A similar pyrazole sulfonamide required X-ray analysis to confirm N-alkylation over O-alkylation, as 1^1H NMR signals overlapped .

Q. What experimental design strategies optimize synthetic yield and purity?

Methodological Answer: Design of Experiments (DoE) minimizes trial-and-error:

  • Factorial Design : Varies factors (temperature, solvent, catalyst loading) to identify optimal conditions.
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., reaction time vs. yield).
    Example : A study on TiO2_2 photocatalysis used DoE to maximize efficiency, reducing experiments by 40% while maintaining statistical rigor .
    Application : For this compound, DoE could optimize cyclopropane coupling efficiency by testing Pd catalyst types and ligand ratios.

Q. How can computational methods predict the bioactivity of this sulfonamide derivative?

Methodological Answer: Molecular Docking and QSAR :

  • Docking : Software like AutoDock Vina predicts binding affinity to target proteins (e.g., enzymes or receptors). The sulfonamide group often interacts with catalytic residues via hydrogen bonding.
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs. For example, pyrazole sulfonamides with cyclopropyl groups show enhanced metabolic stability in pharmacokinetic models .
    Validation : In vitro assays (e.g., enzyme inhibition) confirm computational predictions.

Q. What are the challenges in analyzing reaction mechanisms involving cyclopropyl substituents?

Methodological Answer: Cyclopropyl groups introduce steric strain and electronic effects that complicate mechanistic studies:

  • Kinetic Isotope Effects (KIE) : Determine if bond-breaking is rate-limiting.
  • DFT Calculations : Model transition states to assess steric/electronic contributions. For example, cyclopropane ring strain may accelerate nucleophilic attack at the pyrazole sulfur .
    Case Study : A cyclopropyl-pyrazole derivative exhibited unexpected regioselectivity in alkylation due to ring strain, resolved via DFT .

Q. How do researchers address contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles:

  • Dose-Response Curves : Confirm activity is concentration-dependent.
  • HPLC-Purity Correlation : Exclude impurities (e.g., unreacted starting materials) as false positives.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50_{50} values normalized to control conditions).
    Example : A sulfonamide analog showed conflicting cytotoxicity results, later attributed to varying serum concentrations in cell culture media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.